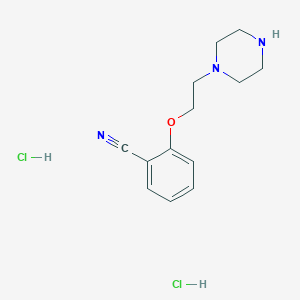

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride

Description

Properties

IUPAC Name |

2-(2-piperazin-1-ylethoxy)benzonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZXETPBGMFHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC=C2C#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride typically involves the reaction of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile with hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

Solvent: Methanol or ethanol

Temperature: Room temperature to 50°C

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To handle large volumes

Purification Steps: Including crystallization and filtration to obtain high-purity product

Quality Control: Ensuring the product meets pharmaceutical standards

Chemical Reactions Analysis

Structural Features and Functional Groups

The compound contains:

-

Benzonitrile group : A nitrile (-CN) attached to a benzene ring.

-

Piperazine moiety : A six-membered heterocyclic amine ring (secondary amine groups).

-

Ethoxy linker : Connects the piperazine to the benzonitrile structure.

These features enable reactivity at both the nitrile group and the piperazine ring.

2.1. Reactions Involving the Piperazine Moiety

The piperazine ring’s secondary amine groups participate in nucleophilic reactions.

Acylation

-

Mechanism : The amine groups react with acylating agents (e.g., acyl halides, anhydrides) to form amides.

-

Example : Reaction with chloroacetyl chloride to introduce acylated substituents .

Alkylation

-

Mechanism : Reaction with alkyl halides under basic conditions (e.g., potassium carbonate) to alkylate the piperazine .

-

Example : Substitution of hydrogen atoms on piperazine with alkyl chains, as observed in benzylpiperazine derivatives .

N-Oxidation

-

Mechanism : Oxidizing agents (e.g., peracids, hydrogen peroxide) convert the amine groups to N-oxides.

-

Example : Synthesis of piperazine N-oxides, which alter the compound’s electronic properties .

Coordination Chemistry

2.2. Reactions Involving the Benzonitrile Group

The nitrile group is inert under most conditions but can undergo selective transformations.

Cyanide Elimination

-

Mechanism : Under strongly acidic or basic conditions, the nitrile may undergo elimination reactions, though specific data for this compound are unavailable in literature.

Cyanide Reduction

-

Mechanism : Reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (-NH₂).

2.3. Substitution Reactions

The ethoxy linker allows for potential nucleophilic substitution or ether cleavage.

Nucleophilic Substitution

-

Mechanism : The ethoxy oxygen may act as a leaving group in substitution reactions, though this is speculative without direct experimental data.

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery

The compound has been identified as a potential lead in drug development due to its diverse biological activities. Research indicates that compounds containing piperazine structures often exhibit significant pharmacological effects, including:

- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, making this compound a candidate for further exploration in this area.

- Anticancer Properties : Similar compounds have shown promise in targeting cancer cells, suggesting that 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride may also possess anticancer activity.

Quality Control in Pharmaceuticals

The compound can serve as a pharmaceutical secondary standard for quality control testing. Its use ensures the consistency and safety of pharmaceutical products during manufacturing processes. This application is critical for maintaining regulatory compliance and product efficacy.

Chemical Synthesis

Intermediate for Synthesis

this compound can be utilized as an intermediate in the synthesis of other chemical compounds. It is involved in various chemical reactions, including:

- Buchwald-Hartwig Amination Reaction : This reaction allows for the formation of carbon-nitrogen bonds, making it useful for synthesizing biologically active compounds.

- Ullmann Reaction : This reaction facilitates the coupling of aryl halides with amines or phenols, highlighting the compound's versatility in organic synthesis.

Biological Research

Interaction Profiles

Studies have focused on how this compound interacts with biological targets such as receptors and enzymes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

Receptor Binding: Interaction with histamine or serotonin receptors

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride and related piperazine derivatives:

Key Observations:

Core Structure: All compounds share a piperazine-ethoxy-aromatic backbone. The target compound substitutes the benzonitrile group, whereas cetirizine and levocetirizine feature acetic acid, and hydroxyzine contains ethanol.

Hydroxyzine: Sedative effects due to ethanol group enhancing CNS penetration .

Synthetic Intermediates : Ethyl ester derivatives (e.g., cetirizine ethyl ester dihydrochloride) are common impurities or intermediates in antihistamine synthesis, highlighting the importance of functional group modifications in pharmacokinetics .

Research Findings and Comparative Data

Receptor Binding Affinity

- Cetirizine : Binds selectively to peripheral H₁ receptors (Ki = 6 nM) with minimal muscarinic or serotoninergic activity .

- Hydroxyzine : Broader receptor interaction (H₁ Ki = 2 nM; moderate 5-HT₂A affinity), contributing to sedative and anxiolytic effects .

- Target Compound: Predicted H₁ antagonism based on structural similarity, but nitrile substitution may alter binding kinetics. No empirical data is available in the provided evidence.

Metabolic Stability

- Cetirizine : Undergoes minimal hepatic metabolism (<15%), excreted unchanged in urine .

- Hydroxyzine: Metabolized to cetirizine’s precursor (a diphenylmethanol derivative), linking it to second-generation drugs .

- Nitrile-Containing Analogs : Nitriles are generally resistant to oxidation, suggesting improved metabolic stability compared to ester or alcohol-containing analogs .

Toxicity and Impurities

- Piperazine Derivatives : Common impurities include bis-arylpiperazine byproducts (e.g., 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine), which are monitored pharmacopeially for safety .

- Target Compound : Synthesis may generate nitrile-related impurities, necessitating rigorous chromatographic validation (e.g., HPLC methods used for cetirizine analogs) .

Biological Activity

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications.

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with benzonitrile precursors. The presence of the piperazine moiety is crucial for enhancing biological activity, particularly in targeting specific receptors and enzymes.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Receptors : The compound has shown affinity for G-protein coupled receptors (GPCRs), which are integral in mediating cellular responses. Specifically, it may act as a modulator of chemokine receptors, influencing leukocyte trafficking and inflammatory responses .

- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in cancer progression, such as DNA gyrase. This inhibition can disrupt bacterial DNA replication, showcasing potential antimicrobial properties .

Antimicrobial Activity

Research indicates that derivatives similar to 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile exhibit significant antimicrobial activity. For instance, compounds with structural similarities have demonstrated efficacy against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with mechanisms involving cell membrane disruption and DNA gyrase inhibition .

Case Studies and Research Findings

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative (e.g., 1-piperazinecarboxylic acid) can react with a halogenated ethoxybenzonitrile intermediate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like triethylamine. Post-synthesis, dihydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of benzonitrile derivative to piperazine), and controlling temperature (60–80°C) to minimize side products.

Q. How can researchers determine the solubility profile of this compound in various solvents, and what techniques are suitable?

- Methodological Answer : Solubility testing should follow a tiered approach:

Primary screening : Use shake-flask methods in water, DMSO, ethanol, and acetonitrile at 25°C, with quantification via UV-Vis spectroscopy (λmax ~250–280 nm for benzonitrile derivatives) .

Advanced analysis : For low-solubility solvents, employ HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect dissolved fractions. Note that dihydrochloride salts often exhibit higher aqueous solubility than free bases but may precipitate in organic solvents due to ion pairing .

Q. What analytical methods are validated for purity assessment and structural confirmation?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with a gradient of 10–90% acetonitrile in 0.1% phosphoric acid at 1 mL/min. Compare retention times against certified reference standards (e.g., USP Cetirizine-related compounds) .

- Structural confirmation : Combine -NMR (DMSO-d6, δ 3.5–4.0 ppm for piperazine protons) and LC-MS (ESI+ mode, m/z calculated for [M+H]+: ~332.1) .

Advanced Research Questions

Q. How does the compound’s stability vary under accelerated stress conditions (e.g., heat, light, pH), and what degradation products form?

- Methodological Answer : Conduct forced degradation studies:

- Thermal stress : Heat at 80°C for 24 hours; analyze via HPLC for decomposition products (e.g., benzonitrile hydrolysis to carboxylic acid).

- Photolysis : Expose to UV light (ICH Q1B guidelines) to detect piperazine ring oxidation or ethoxy bond cleavage .

- Hydrolysis : Test in 0.1N HCl/NaOH at 60°C for 8 hours. Dihydrochloride salts may degrade to free bases under alkaline conditions, confirmed by pH-solubility shifts .

Q. What strategies are effective for isolating and characterizing process-related impurities (e.g., alkylation byproducts)?

- Methodological Answer :

- Impurity isolation : Use preparative HPLC (Phenomenex Luna C18 column, 20 × 250 mm) with fraction collection. Common impurities include unreacted piperazine or ethoxybenzonitrile precursors .

- Characterization : Employ HRMS and -NMR to differentiate positional isomers (e.g., piperazine N-alkylation vs. O-alkylation byproducts). Compare spectral data to USP-certified impurities (e.g., Cetirizine ethyl ester dihydrochloride) .

Q. How does the piperazine-ethoxybenzonitrile scaffold influence receptor binding kinetics in mechanistic studies?

- Methodological Answer : Use radioligand displacement assays (e.g., -mepyramine for H1 receptors) to determine IC50 values. Molecular docking (AutoDock Vina) can model interactions between the piperazine moiety and receptor residues (e.g., Asp107 in H1 receptors). Compare results to structurally related antihistamines like Hydroxyzine dihydrochloride, which shares the piperazine-ethoxy pharmacophore .

Q. What in silico models predict the compound’s ADMET properties, and how do they compare to experimental data?

- Methodological Answer :

- Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition (CYP2D6 potential).

- Validation : Compare predictions to experimental Caco-2 permeability assays and hepatocyte microsomal stability tests. Discrepancies may arise from the dihydrochloride salt’s ionization state .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Source analysis : Verify assay conditions (e.g., cell lines, buffer pH). For example, activity against H1 receptors may vary between CHO-K1 vs. HEK293 cells due to receptor density differences.

- Meta-analysis : Normalize data using reference standards (e.g., Levocetirizine dihydrochloride) and apply statistical weighting to studies with validated methodologies (e.g., FDA-compliant protocols) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the nitrile group .

- Stability : Store at -20°C in desiccated amber vials to minimize hygroscopic degradation .

- Data validation : Cross-reference chromatographic retention times and spectral data with USP Pharmacopeial standards (e.g., USP 1102930) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.